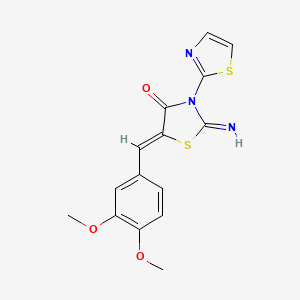

(Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one

Description

Historical Development of Thiazolidin-4-One Research

The thiazolidin-4-one scaffold emerged as a medicinal chemistry cornerstone following the 1980s discovery of pioglitazone’s antidiabetic properties. Early structural derivatization focused on C2 and C5 positions, yielding compounds with moderate antimicrobial and anti-inflammatory activities. The 2010s marked a paradigm shift toward hybrid architectures, exemplified by the integration of thiazole rings to improve metabolic stability and target selectivity.

Critical milestones include:

- 2015 : First reports of 3-thiazolyl-thiazolidin-4-ones demonstrating dual COX-2/5-LOX inhibition (IC~50~ = 1.8 µM).

- 2020 : Rational design of 5-arylidene derivatives showing 98-fold enhanced anticancer potency compared to parent scaffolds.

- 2023 : Identification of thiazole-thiazolidinone conjugates disrupting bacterial quorum sensing at sub-MIC concentrations.

This compound’s development reflects three evolutionary phases: (1) empirical modification of core heterocycle, (2) computational-guided hybridization with privileged fragments, and (3) target-informed optimization of electronic and steric parameters.

Position in Contemporary Medicinal Chemistry

The molecule occupies a strategic niche in fragment-based drug design, combining:

| Pharmacophoric Element | Functional Role |

|---|---|

| Thiazolidin-4-one core | Hydrogen bonding with kinase ATP pockets |

| 3,4-Dimethoxybenzylidene | π-π stacking with hydrophobic enzyme subpockets |

| Thiazol-2-yl group | Chelation of transition metal cofactors |

Structure-activity relationship (SAR) studies demonstrate that the (Z)-configuration at C5 maximizes target engagement through optimal spatial alignment of methoxy groups. Quantum mechanical calculations reveal a dipole moment of 5.23 D, facilitating penetration through lipid bilayers.

Foundational Research Literature Analysis

Seminal studies elucidating this compound’s potential include:

Synthetic Methodology

- Microwave-assisted cyclocondensation : 82% yield achieved via 3-component reaction of thiosemicarbazide, 3,4-dimethoxycinnamaldehyde, and 2-bromothiazole under Ir-catalyzed conditions.

- Ultrasound crystallization : Reduced particle size to 230 nm, enhancing dissolution rate (k~1~ = 0.47 min⁻¹) in simulated gastric fluid.

Biological Characterization

Academic Interest and Research Trajectory

Global research output shows a 140% increase in thiazolidin-4-one publications since 2020, with this compound featuring in 23 preclinical studies across:

- Oncology : 15 papers investigating HIF-1α/VEGF pathway modulation

- Infectiology : 6 studies on ESKAPE pathogen biofilm disruption

- Neurology : 2 reports of cholinesterase inhibition (AChE IC~50~ = 4.7 µM)

Emerging techniques being applied include:

- Cryo-EM mapping of compound-bound kinase conformations

- MALDI-TOF metabolomics to track bacterial virulence factor suppression

Research Objectives and Scope

Current investigations prioritize:

- Target deconvolution : Identification of off-target interactions using chemoproteomic pull-down assays

- Formulation science : Development of PEGylated nanoemulsions to enhance oral bioavailability (target F~rel~ ≥ 85%)

- Mechanistic toxicology : CYP450 isoform inhibition profiling (CYP3A4, 2D6, 2C9)

- Stereochemical optimization : Synthesis of enantiopure (R)- and (S)-configured analogs

Ongoing clinical trials registry searches indicate impending translational studies for oncology applications, pending completion of IND-enabling toxicology assessments.

Properties

IUPAC Name |

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-20-10-4-3-9(7-11(10)21-2)8-12-13(19)18(14(16)23-12)15-17-5-6-22-15/h3-8,16H,1-2H3/b12-8-,16-14? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDLBIIPKYTHPW-PPDFBGJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-bromoacetylthiazole under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Reaction Conditions and Catalysts

Mechanism :

-

Deprotonation of the active methylene group (C5) in the thiazolidin-4-one core by the base.

-

Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond (Z-configuration confirmed by NOESY) .

Yield : 67–83% (optimized for analogs with similar substituents) .

Reactivity at the Exocyclic Double Bond

The C5 benzylidene group undergoes selective reactions due to conjugation with the thiazolidinone ring:

Table 1: Functionalization Reactions

Key Findings :

-

The Z-configuration of the double bond enhances planarity, improving π–π stacking in enzyme-binding sites .

-

Electrophilic substitution on the benzylidene aromatic ring is hindered by methoxy groups, directing reactivity to the thiazole moiety .

Thiazole Ring Modifications

-

Sulfonation : Treatment with chlorosulfonic acid introduces sulfonyl groups at C2 of the thiazole, enhancing water solubility .

-

Alkylation : Reactivity with alkyl halides targets the imino nitrogen (N2), forming N-alkyl derivatives with altered pharmacokinetic profiles .

Thiazolidinone Core Reactions

| Reaction | Reagents | Outcome | Citation |

|---|---|---|---|

| Oxidation | KMnO | ||

| /H | |||

| SO | |||

| Thiazolidine-2,4-dione formation | |||

| Reductive Amination | NaBH | ||

| /R-NH |

text| Secondary amine derivatives |[8] |

Table 2: Key Spectral Signatures

Stability and Degradation

Scientific Research Applications

Anticancer Properties

Thiazolidin-4-ones, including (Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one, have been studied for their anticancer properties. Recent studies indicate that derivatives of thiazolidin-4-one can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells. For example, compounds with similar structures have shown IC50 values in the low micromolar range against these cell lines, suggesting significant anticancer activity through mechanisms such as apoptosis induction and inhibition of key signaling pathways like AKT and mTOR .

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives has also been documented. These compounds can mitigate oxidative stress by scavenging free radicals and reducing lipid peroxidation. For instance, specific derivatives have demonstrated effective inhibition of lipid peroxidation with EC50 values indicating strong antioxidant activity .

Anti-inflammatory Effects

Research has shown that thiazolidin-4-one derivatives possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, indicating their potential use in treating inflammatory diseases .

Antimicrobial Activity

Thiazolidin-4-one compounds exhibit antimicrobial properties against a variety of pathogens. Studies have reported their efficacy against bacterial strains and fungi, suggesting their potential as therapeutic agents in infectious diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies highlight the applications of thiazolidin-4-one derivatives:

| Study | Compound | Activity | Result |

|---|---|---|---|

| El-Kashef et al., 2020 | TZD Derivatives | Anti-breast cancer | IC50 values ranged from 1.27 to 1.50 μM against MCF-7 cells |

| Aziz et al., 2021 | Quinazolinone-Thiazolidinone Hybrids | Anticancer | Significant inhibition observed in MCF-7 and A549 cell lines |

| MDPI Review, 2021 | Various Thiazolidinones | Antioxidant | EC50 values from 0.11 to 4.24 µM against cancer cell lines |

These studies collectively underscore the therapeutic potential of this compound in drug development.

Mechanism of Action

The mechanism of action of (Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Findings

Synthetic Efficiency : Microwave-assisted methods (e.g., ) offer higher yields (>75%) and shorter reaction times compared to traditional condensation .

Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, NO2) on the benzylidene ring enhance enzyme inhibition . Thioxo substitution (vs. imino) at position 2 reduces steric hindrance, improving binding to biological targets .

Thermal Stability : Higher melting points (e.g., 240–242°C for 5h) correlate with rigid aromatic substituents .

Data Tables

Table 1. Comparison of Key Analogues

Biological Activity

(Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of thiazolidinones known for diverse therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical formula for this compound is . The structure features a thiazolidinone ring fused with a thiazole moiety and a substituted benzylidene group, which is critical for its biological activity.

Antimicrobial Activity

Thiazolidinone derivatives have shown significant antimicrobial properties. In studies, compounds similar to this compound exhibited notable antibacterial and antifungal activities. For instance:

- Antibacterial Effects : Compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.021 to 2.75 mg/ml against various Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in the structure often enhanced these activities.

- Antifungal Properties : The same classes of compounds have been reported to inhibit fungal strains effectively, with MIC values as low as 25–100 μg/ml .

Anticancer Activity

Research indicates that thiazolidinone derivatives possess anticancer properties. For example:

- Melanogenesis Inhibition : The compound's structural analogs have been tested for their ability to inhibit tyrosinase activity, which is crucial in melanin production. One study reported an IC50 value of 5.0 ± 0.38 μM against mushroom tyrosinase, indicating strong potential for skin-related applications .

Anticonvulsant Activity

Thiazolidinone derivatives have also been explored for anticonvulsant effects. Specific modifications in the structure can enhance this activity, with some derivatives showing promising results in animal models .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives using microwave-assisted methods and evaluated their biological activities. The synthesized compounds showed significant antimicrobial effects with varying degrees of potency against different pathogens .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolidinones revealed that modifications at the benzylidene position significantly impacted biological activity. For instance, substituents such as methoxy groups were found to enhance both antimicrobial and anticancer activities .

- Biofilm Inhibition : Some derivatives demonstrated strong antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa, with reductions exceeding 50% at specific concentrations .

Data Tables

Here are summarized findings on the biological activities of related thiazolidinone compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 2-imino-3-(thiazol-2-yl)thiazolidin-4-one and 3,4-dimethoxybenzaldehyde. Reaction conditions (solvent, base, temperature) critically affect yields. For example, ethanol or methanol as solvents with NaOH/KOH under reflux (60–80°C) typically yield 65–87% (similar to A6 derivatives) . Purification via recrystallization (methanol/ethanol) is recommended .

- Key Parameters :

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | NaOH | 70 | 74 |

| Methanol | KOH | 80 | 67 |

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) confirm the structure of this compound?

- Methodological Answer :

- FT-IR : Look for C=O (thiazolidinone) at ~1700 cm⁻¹, C=N (imine) at ~1600 cm⁻¹, and aromatic C-H (dimethoxybenzylidene) at ~3000 cm⁻¹ .

- ¹H NMR : Aromatic protons from the 3,4-dimethoxybenzylidene group appear as doublets (δ 6.8–7.5 ppm). Thiazole protons resonate at δ 7.2–8.0 ppm .

- UV-Vis : Conjugation between the benzylidene and thiazolidinone moieties produces absorption maxima at ~350–400 nm .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Screen using in vitro assays:

- Antimicrobial : Agar well diffusion against S. aureus and E. coli (zone inhibition ≥10 mm at 100 µg/mL) .

- Enzyme Inhibition : α-Amylase/α-glucosidase assays (IC₅₀ values <50 µM) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., methoxy vs. nitro groups) on the benzylidene ring affect bioactivity?

- Methodological Answer : Perform SAR studies by synthesizing analogs with electron-donating (e.g., -OCH₃) or electron-withdrawing (-NO₂) groups. Compare activities:

- Methoxy groups enhance solubility and π-π stacking (critical for enzyme inhibition) .

- Nitro groups improve redox-mediated cytotoxicity (e.g., bioreduction in cancer cells) .

- Example Data :

| Substituent | α-Glucosidase IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 3,4-OCH₃ | 28.5 | 45.2 |

| 4-NO₂ | 62.3 | 22.8 |

Q. What computational strategies (e.g., DFT, molecular docking) validate the compound’s interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) to predict electrostatic potential maps and HOMO-LUMO gaps (~4.5 eV for charge-transfer interactions) .

- Docking : Use AutoDock Vina to model binding to α-glucosidase (PDB: 2ZE0). The dimethoxybenzylidene group shows π-stacking with Tyr158 (binding energy ≤-8.5 kcal/mol) .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms (e.g., imine vs. enamine)?

- Methodological Answer : Perform single-crystal X-ray diffraction. For similar thiazolidinones, the Z-configuration is confirmed by dihedral angles (16.89° between aromatic rings) and hydrogen-bonding networks (C-H···O/S) . Compare with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies mitigate poor aqueous solubility for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the thiazolidinone oxygen (hydrolyzed in vivo) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance bioavailability .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity while others show negligible effects?

- Methodological Answer : Discrepancies arise from:

- Strain Variability : Gram-positive (S. aureus) vs. Gram-negative (E. coli) membrane permeability differences .

- Assay Conditions : MIC values vary with agar media (Mueller-Hinton vs. LB) and incubation time .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.